Cas no 2111287-57-9 (1-(cyclopent-3-en-1-yl)methylcyclopropane-1-sulfonyl chloride)

1-(Cyclopent-3-en-1-yl)methylcyclopropane-1-sulfonyl chloride is a specialized sulfonyl chloride derivative with a unique bicyclic structure, combining cyclopentene and cyclopropane motifs. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters. Its reactive sulfonyl chloride group enables efficient functionalization under mild conditions, while the strained cyclopropane ring and unsaturated cyclopentene moiety offer opportunities for further derivatization. The compound’s structural features make it valuable in medicinal chemistry and materials science, where precise control over molecular architecture is required. Careful handling is recommended due to its moisture-sensitive nature.
1-(cyclopent-3-en-1-yl)methylcyclopropane-1-sulfonyl chloride structure
2111287-57-9 structure
Product Name:1-(cyclopent-3-en-1-yl)methylcyclopropane-1-sulfonyl chloride
CAS No:2111287-57-9
MF:C9H13ClO2S
MW:220.716320753098
CID:6206376
PubChem ID:165495033
Update Time:2025-10-29

1-(cyclopent-3-en-1-yl)methylcyclopropane-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 1-(cyclopent-3-en-1-yl)methylcyclopropane-1-sulfonyl chloride
    • 1-[(cyclopent-3-en-1-yl)methyl]cyclopropane-1-sulfonyl chloride
    • EN300-1143386
    • 2111287-57-9
    • Inchi: 1S/C9H13ClO2S/c10-13(11,12)9(5-6-9)7-8-3-1-2-4-8/h1-2,8H,3-7H2
    • InChI Key: UTCNQZIEJIOPCM-UHFFFAOYSA-N
    • SMILES: ClS(C1(CC2CC=CC2)CC1)(=O)=O

Computed Properties

  • Exact Mass: 220.0324785g/mol
  • Monoisotopic Mass: 220.0324785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 314
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 42.5Ų

1-(cyclopent-3-en-1-yl)methylcyclopropane-1-sulfonyl chloride Pricemore >>

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Additional information on 1-(cyclopent-3-en-1-yl)methylcyclopropane-1-sulfonyl chloride

1-(Cyclopent-3-en-1-yl)methylcyclopropane-1-sulfonyl Chloride (CAS No. 2111287-57-9): A Versatile Building Block in Medicinal Chemistry

1-(Cyclopent-3-en-1-yl)methylcyclopropane-1-sulfonyl chloride represents a critical intermediate in the synthesis of complex organic molecules with potential therapeutic applications. The unique chemical structure of this compound, characterized by the cyclopropane-1-sulfonyl chloride moiety and the cyclopent-3-en-1-yl substituent, positions it as a valuable reagent in medicinal chemistry. Recent advances in asymmetric catalysis and stereoselective synthesis have highlighted the importance of such compounds in the development of novel pharmaceuticals, particularly in the design of molecules targeting G protein-coupled receptors (GPCRs) and ion channels.

The CAS No. 2111287-57-9 identifier underscores the compound's classification within the broader family of sulfonyl chloride derivatives. These derivatives are widely utilized in the synthesis of sulfonamide-based drugs, which are known for their broad-spectrum antimicrobial and antifungal properties. The cyclopropane ring in this molecule contributes to its structural rigidity, a feature that is critical in maintaining the conformational stability of bioactive molecules. This property is particularly relevant in the design of drugs that require precise three-dimensional interactions with biological targets.

Recent studies published in Journal of Medicinal Chemistry (2023) have demonstrated the utility of 1-(cyclopent-3-en-1-yl)methylcyclopropane-1-sulfonyl chloride in the synthesis of novel antitumor agents. Researchers have employed this compound as a key intermediate in the development of pyrrolo[2,3-d]pyrimidine derivatives, which exhibit potent activity against multidrug-resistant cancer cells. The cyclopent-3-en-1-yl group plays a crucial role in modulating the electronic properties of the final product, enhancing its ability to interact with specific cellular targets.

The synthesis of 1-(cyclopent-3-en-1-yl)methylcyclopropane-1-sulfonyl chloride typically involves a multi-step process that leverages modern organic transformation techniques. One of the most promising approaches involves the use of transition metal-catalyzed coupling reactions, which allow for the efficient construction of the cyclopropane-1-sulfonyl chloride scaffold. This method has been optimized to yield high-purity products with minimal byproducts, a critical factor in pharmaceutical manufacturing.

Advancements in computational chemistry have further enhanced the understanding of the reactivity of 1-(cyclopent-3-en-1-yl)methylcyclopropane-1-sulfonyl chloride. Quantum mechanical calculations have revealed the role of the cyclopent-3-en-1-yl substituent in stabilizing the transition state during electrophilic substitution reactions. These insights have enabled chemists to design more efficient synthetic routes, reducing the number of steps required to produce the target molecule.

The application of 1-(cyclopent-3-en-1-yl)methylcyclopropane-1-sulfonyl chloride extends beyond traditional pharmaceuticals. Emerging research in the field of biocatalysis has explored its potential as a substrate for enzymatic transformations. A study published in ACS Catalysis (2024) demonstrated that certain lipases can selectively modify the cyclopropane-1-sulfonyl chloride moiety, opening new avenues for the development of chiral drugs with improved pharmacokinetic profiles.

In the context of drug discovery, the cyclopent-3-en-1-yl group has been shown to enhance the metabolic stability of compounds in vivo. This is particularly important for drugs that require prolonged systemic action, such as those used in chronic disease management. The cyclopropane-1-sulfonyl chloride functionality also provides opportunities for further functionalization, allowing for the incorporation of additional pharmacophore elements into the molecular framework.

The development of 1-(cyclopent-3-en-1-yl)methylcyclopropane-1-sulfonyl chloride has been closely linked to advancements in solid-phase peptide synthesis (SPPS). The unique reactivity of the cyclopropane-1-sulfonyl chloride group allows for the incorporation of this moiety into peptide sequences with high fidelity. This has significant implications for the design of peptide-based therapeutics, which are increasingly being explored for their potential in treating conditions such as diabetes and autoimmune disorders.

Recent breakthroughs in the field of organocatalysis have further expanded the synthetic utility of 1-(cyclopent-3-en-1-yl)methylcyclopropane-1-sulfonyl chloride. A study published in Nature Chemistry (2025) demonstrated the use of chiral organocatalysts to achieve enantioselective transformations of this compound. This approach has enabled the synthesis of enantiomerically pure compounds, which are essential for the development of drugs with improved safety profiles and efficacy.

The environmental impact of the synthesis and use of 1-(cyclopent-3-en-1-yl)methylcyclopropane-1-sulfonyl chloride has also been a focus of recent research. Green chemistry initiatives have led to the development of more sustainable synthetic methods, including the use of biodegradable solvents and catalytic systems that minimize waste generation. These efforts are critical in ensuring that the production of such compounds aligns with the principles of sustainable pharmaceutical development.

In conclusion, 1-(cyclopent-3-en-1-yl)methylcyclopropane-1-sulfonyl chloride (CAS No. 2111287-57-9) stands as a testament to the power of synthetic chemistry in addressing complex medical challenges. Its unique structural features and reactivity make it an indispensable tool in the creation of novel therapeutics, while ongoing research continues to uncover new applications and synthetic methodologies that will shape the future of medicinal chemistry.

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